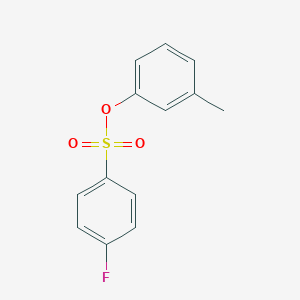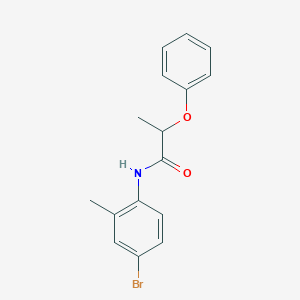
N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide, also known as bromfenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever. Bromfenac has been extensively studied for its therapeutic potential in a variety of conditions, including arthritis, postoperative pain, and ocular inflammation.
作用機序
Bromfenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a crucial role in the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever, and by inhibiting their production, N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide is able to reduce these symptoms.
Biochemical and Physiological Effects
Bromfenac has a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been shown to have antioxidant properties, which may contribute to its therapeutic potential in a variety of conditions. It has also been shown to have effects on the immune system, including the modulation of cytokine production.
実験室実験の利点と制限
Bromfenac has a number of advantages for use in lab experiments. It is a potent inhibitor of cyclooxygenase, which makes it a useful tool for studying the role of prostaglandins in various biological processes. It is also relatively stable and easy to handle, which makes it a convenient choice for many experiments.
However, there are also some limitations to the use of N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide in lab experiments. For example, it has been shown to have some cytotoxic effects, which may limit its use in certain cell-based assays. Additionally, its effects may be influenced by factors such as pH and temperature, which may need to be carefully controlled in order to obtain reliable results.
将来の方向性
There are a number of future directions for research on N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide. One area of interest is the development of new formulations that may enhance its therapeutic potential. For example, there is ongoing research on the use of topical formulations of N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide for the treatment of ocular inflammation.
Another area of interest is the development of new analogs of N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide that may have improved pharmacological properties. For example, there is ongoing research on the development of N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide derivatives that may have enhanced COX-2 selectivity or improved bioavailability.
Overall, N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide is a promising compound with a wide range of potential applications in the treatment of pain and inflammation. Further research is needed to fully understand its mechanisms of action and to explore its potential for use in a variety of conditions.
合成法
Bromfenac can be synthesized using a variety of methods, including the reaction of 4-bromo-2-methylphenol with 2-phenoxypropanoic acid in the presence of a catalyst such as sulfuric acid or phosphorus pentoxide. The resulting product is then purified using techniques such as recrystallization or chromatography.
科学的研究の応用
Bromfenac has been extensively studied for its therapeutic potential in a variety of conditions. In particular, it has been shown to be effective in the treatment of arthritis, both in animal models and in humans. It has also been studied for its potential use in the treatment of postoperative pain, ocular inflammation, and other conditions.
特性
分子式 |
C16H16BrNO2 |
|---|---|
分子量 |
334.21 g/mol |
IUPAC名 |
N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C16H16BrNO2/c1-11-10-13(17)8-9-15(11)18-16(19)12(2)20-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,18,19) |
InChIキー |
BURFHMZXWOSNMP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(C)OC2=CC=CC=C2 |
正規SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(C)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



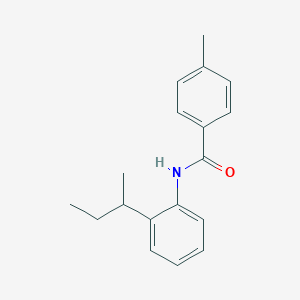

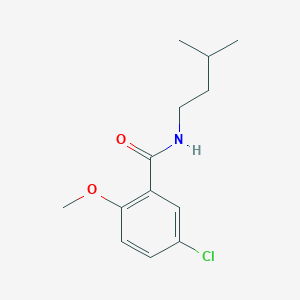
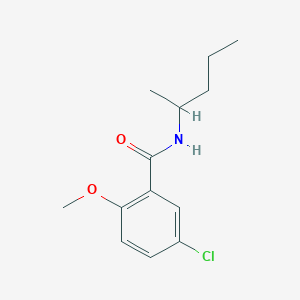
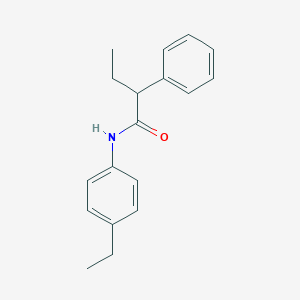


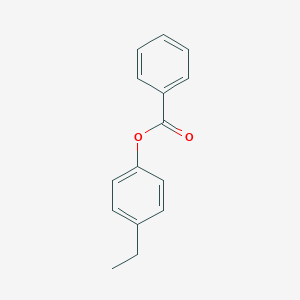
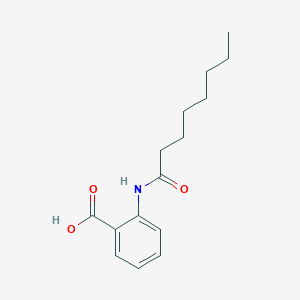
![N-[4-(acetylamino)phenyl]octanamide](/img/structure/B291053.png)
![N-[4-(dimethylamino)phenyl]octanamide](/img/structure/B291054.png)
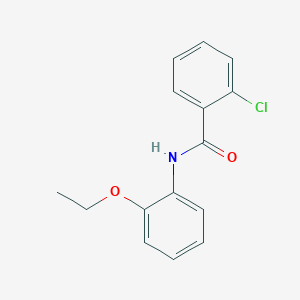
![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)
